8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring a specific 8-methyl quinoline-4-carboxylic acid isomer for structure-activity relationship (SAR) studies often face supply inconsistency. This compound provides a reliable 97% pure building block with a unique substitution pattern. - Enables differentiation from 3-methyl and 6-methyl isomers in binding assays. - Carboxylic acid handle facilitates amide coupling or esterification for library synthesis. - Consistent 97% purity ensures reproducible data across experimental batches.

Molecular Formula C20H19NO2
Molecular Weight 305.4g/mol
CAS No. 445260-05-9
Cat. No. B455368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
CAS445260-05-9
Molecular FormulaC20H19NO2
Molecular Weight305.4g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
InChIInChI=1S/C20H19NO2/c1-3-5-14-8-10-15(11-9-14)18-12-17(20(22)23)16-7-4-6-13(2)19(16)21-18/h4,6-12H,3,5H2,1-2H3,(H,22,23)
InChIKeyDSSSLXJJOHREEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid Procurement Overview


8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a synthetic derivative within the quinoline-4-carboxylic acid class, characterized by a core quinoline heterocycle with a 4-propylphenyl substituent at the 2-position, a carboxylic acid at the 4-position, and a methyl group at the 8-position . The molecular formula is C20H19NO2, with a molecular weight of 305.37 g/mol . This compound is primarily utilized as a research chemical and building block in medicinal chemistry and materials science applications .

Workflow

SAR studies on quinoline-4-carboxylic acid scaffold

Selection

8-methyl positional isomer for specific steric/electronic probing

Use Context

Synthetic building block for focused library generation

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid: Substitution Constraints


Substitution of 8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid with other quinoline-4-carboxylic acid derivatives is not straightforward. Variations in the position and type of substituents, such as the methyl group at the 8-position versus the 3-, 6-, or 7- positions, or the presence of a chlorine atom, can profoundly alter physicochemical properties, including lipophilicity (logP) and polar surface area (PSA) [1]. Furthermore, in vitro studies on closely related quinoline derivatives demonstrate that subtle structural changes can lead to significant differences in biological activity, such as differential antiproliferative and anti-inflammatory effects in cell-based assays [2]. Therefore, direct interchange without verification of performance in a specific assay system is not scientifically sound.

Methyl positional isomers (3-, 6-, 7-methyl) may shift logP and polar surface area, altering membrane permeability and target engagement.

Chloro or additional methyl analogs (e.g., 7-chloro-8-methyl, 6,8-dimethyl) possess distinct molecular weights; LC-MS identification and molarity calculations will not directly transfer.

Quinoline derivatives with similar purity specifications may exhibit different biological activity profiles; antiproliferative/anti-inflammatory readouts are substitution-dependent and require assay-specific verification.

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid: Comparative Evidence


cLogP: 8-Methyl vs. 3-Methyl Isomers

The calculated partition coefficient (cLogP) is a key determinant of a molecule's ability to cross biological membranes and interact with hydrophobic targets. While experimental data for the 8-methyl compound is not available from primary literature, the closely related 3-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has a calculated logP of 4.86 [1]. By inference, the 8-methyl isomer is expected to possess a similar, but not identical, cLogP value due to the altered electronic and steric environment of the methyl group, which can impact molecular recognition and ADME properties. This class-level inference highlights that the position of the methyl substituent is a critical variable.

cLogP: 8-Me vs. 3-Me isomer
Class-level inference
3-Me isomer cLogP = 4.86 (in silico); 8-Me isomer not experimentally determined but expected in similar range.
Positional isomer may shift logP; class-level inference needs verification.
Lipophilicity influences membrane partitioning and ADME profiling in cell-based assays.
Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight: Dimethyl & Chloro Analog Comparison

The molecular weight (MW) is a fundamental and precise differentiator for compound identity and can affect its behavior in assays and as a synthetic building block. The target compound, 8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, has a molecular weight of 305.37 g/mol . This distinguishes it from other commercially available analogs in the same series: the 6,8-dimethyl derivative (CAS 587851-56-7) has a higher MW of 319.4 g/mol due to the additional methyl group , and the 7-chloro-8-methyl derivative (CAS 862710-17-6) has a significantly higher MW of 339.82 g/mol due to the chlorine atom .

Molecular weight
Head-to-head
Target: 305.37 g/mol; 6,8-dimethyl analog: 319.4 g/mol; 7-chloro-8-methyl analog: 339.82 g/mol.
Distinct mass signature enables reliable LC-MS/GC-MS differentiation and molarity calculation.
Difference of -14 and -34 g/mol vs. substituted analogs.
Screening Library Design Chemical Synthesis Quality Control

Vendor-Specified Purity Comparison

Vendor-specified purity is a quantitative metric of product quality and a direct procurement consideration. The target compound is commercially available from reputable vendors with a stated purity of 97% . This is comparable to the purity offered for related isomers, such as the 3-methyl derivative (95%) and the 6,8-dimethyl derivative (95%) . While these purity specifications are similar across the class, they represent a verifiable baseline for procurement and ensure that any observed differences in subsequent biological or chemical experiments can be more confidently attributed to the molecule's inherent structure rather than significant impurity profiles.

Vendor purity
Cross-study comparable
Target: 97% (HPLC); 3-methyl isomer: 95%; 6,8-dimethyl isomer: 95%.
Higher purity specification may reduce impurity confounding in sensitive assays.
+2 percentage points over comparator analogs; verify via lot-specific COA.
Chemical Synthesis Quality Control Assay Reproducibility

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid: Application Scenarios


Hit-to-Lead Optimization

This compound serves as a specific building block or reference compound in structure-activity relationship (SAR) studies focused on the quinoline-4-carboxylic acid scaffold. Its distinct 8-methyl substitution pattern, which differentiates it from 3-methyl and 6-methyl isomers, makes it valuable for exploring the impact of steric and electronic effects around the quinoline core on target binding and cellular activity [1]. The 97% purity specification ensures that data generated from these studies are reliable and reproducible.

Focused Library Synthesis

Due to its unique substitution pattern (8-methyl and 4-propylphenyl), this compound is a suitable intermediate or final product for creating focused libraries of quinoline derivatives. Its molecular weight of 305.37 g/mol provides a distinct mass signature that facilitates purification and characterization via LC-MS. The carboxylic acid functional group offers a straightforward handle for further derivatization, such as amide coupling or esterification, to generate novel analogs with potentially improved biological properties .

Analytical Reference for Isomer Identification

The compound can be procured as an authentic reference standard for the identification and quantification of the 8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid isomer in complex mixtures. Its unique molecular weight (305.37 g/mol) and specific chromatographic retention time (which would be different from other isomers like the 3-methyl [1] or 6,8-dimethyl analogs) allow for its definitive identification by LC-MS or GC-MS, supporting quality control of synthesized batches or analysis of metabolic stability.

Biochemical Assay & Mechanistic Studies

As a distinct member of the quinoline-4-carboxylic acid family, this compound can be used to probe specific enzyme targets or cellular pathways. In light of recent evidence that other quinoline-4-carboxylic acid derivatives exhibit differential antiproliferative and anti-inflammatory activities in cell-based assays [2], this specific compound is a necessary reagent for expanding SAR studies to determine the contribution of the 8-methyl group to these observed class-level pharmacological effects.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
8-Methyl positional isomer scaffold
Target binding and cellular activity SAR around quinoline core
Focused Library Synthesis
Carboxylic acid handle for derivatization
LC-MS characterization and amide/ester library generation
Isomer Identification Reference
Distinct chromatographic retention and mass
LC-MS/GC-MS isomer differentiation and batch QC
Biochemical Pathway Studies
Quinoline-4-carboxylic acid pharmacophore
Antiproliferative and anti-inflammatory endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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